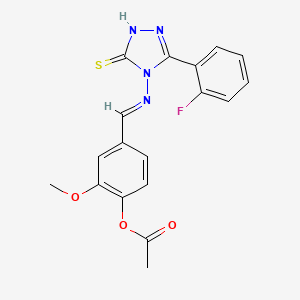
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C15H13ClN4O2 and a molecular weight of 316.749 g/mol This compound is notable for its unique structure, which includes a pyridine ring, a hydrazone linkage, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-(3-pyridinylmethylene)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzamides .
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide: Similar structure with a chlorine atom at a different position.
N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the chlorine atom can enhance its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H13ClN4O2 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
2-chloro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13ClN4O2/c16-13-6-2-1-5-12(13)15(22)18-10-14(21)20-19-9-11-4-3-7-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
Clave InChI |
MXVCFVYGDJIJFM-DJKKODMXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CN=CC=C2)Cl |
Solubilidad |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)

![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)
![2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone](/img/structure/B12009384.png)

![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)
